![molecular formula C34H59NO14 B15294797 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)
2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethylbutanedioic acid” is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes amino, hydroxyl, and carboxyl groups, as well as isotopically labeled carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the process starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common techniques include:
Condensation Reactions: To form the core structure.
Hydroxylation: To introduce hydroxyl groups.
Amination: To add amino groups.
Carboxylation: To incorporate carboxyl groups.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Multi-step Synthesis: Using automated synthesizers.
Purification Techniques: Such as chromatography and crystallization.
Quality Control: Ensuring the isotopic labeling is precise and consistent.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Isotopic Labeling: For tracing reaction pathways and mechanisms.
Biology
Biochemical Studies: Investigating enzyme interactions and metabolic pathways.
Drug Development: Potential use as a precursor or active ingredient in pharmaceuticals.
Medicine
Diagnostic Tools: Isotopically labeled compounds for imaging and diagnostics.
Therapeutics: Exploring its potential as a therapeutic agent.
Industry
Material Science: Development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The mechanism involves:
Binding to Enzymes: Modulating their activity.
Pathway Involvement: Participating in metabolic or signaling pathways.
Isotopic Effects: Providing insights into reaction mechanisms through isotopic labeling.
類似化合物との比較
Similar Compounds
- 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)butanoyloxy]-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
- 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)butanoyloxy]-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]pentanedioic acid
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. Its complex structure also provides multiple sites for chemical modification, making it versatile for various applications.
特性
分子式 |
C34H59NO14 |
|---|---|
分子量 |
739.58 g/mol |
IUPAC名 |
2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |
InChIキー |
CPCRJSQNWHCGOP-MCPOFHLCSA-N |
異性体SMILES |
[13CH3][13CH2][13CH2][13CH2][13C@H]([13CH3])[13C@H]([13C@@H]([13CH2][13C@H]([13CH3])[13CH2][13C@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O |
正規SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



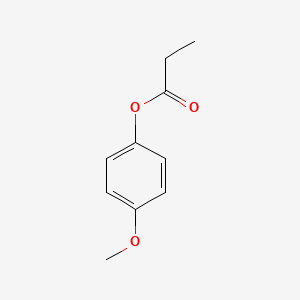
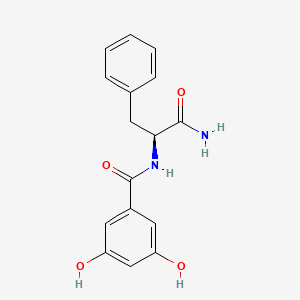
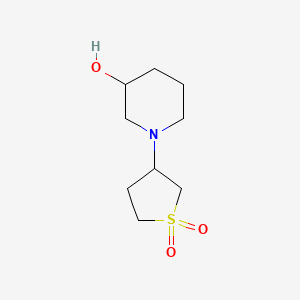

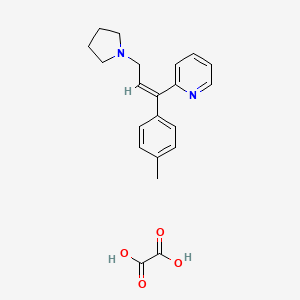
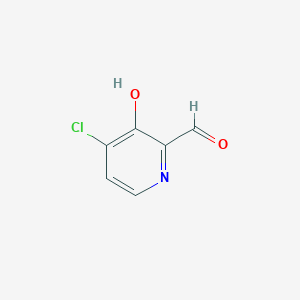

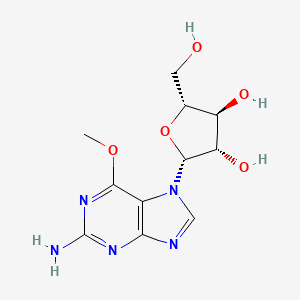
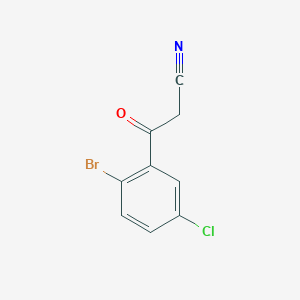
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
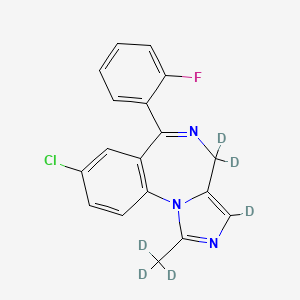
![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)

